molecular formula C20H22Cl2N2O3S B12176304 {1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B12176304
M. Wt: 441.4 g/mol
InChI Key: HVPOSOCSINSLRT-UHFFFAOYSA-N
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Description

{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound featuring a thiazole ring, a dichlorophenyl group, and a cyclohexyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of 2,6-dichlorophenyl acetic acid with thioamide under acidic conditions. The resulting thiazole derivative is then subjected to acetylation using acetic anhydride. The final step involves the coupling of the acetylated thiazole with cyclohexyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the thiazole formation and acetylation steps, as well as the development of more efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like DCC.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of {1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

Uniqueness

{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the dichlorophenyl and thiazole moieties allows for versatile interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C20H22Cl2N2O3S

Molecular Weight

441.4 g/mol

IUPAC Name

2-[1-[[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H22Cl2N2O3S/c21-14-5-4-6-15(22)18(14)19-24-13(11-28-19)9-16(25)23-12-20(10-17(26)27)7-2-1-3-8-20/h4-6,11H,1-3,7-10,12H2,(H,23,25)(H,26,27)

InChI Key

HVPOSOCSINSLRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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